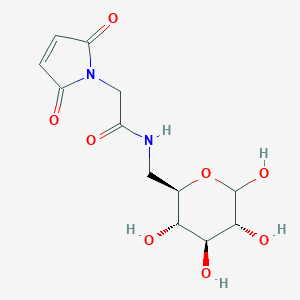![molecular formula C7H7N3O B054008 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 120422-92-6](/img/structure/B54008.png)
3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one varies depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one in lab experiments is its wide range of biological activities, which makes it a promising candidate for the development of new drugs and therapeutic agents. Another advantage is its high yield and purity in the synthesis process. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. One direction is to further investigate its potential applications in neuroprotection and the treatment of Alzheimer's disease. Another direction is to explore its potential as a ligand for various receptors, including the adenosine A1 receptor and the dopamine D3 receptor. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in various applications. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can be achieved through various methods, including the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. Another method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-chloro-3-formylquinoline in the presence of sodium hydride. The yield of the synthesis process is typically high, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including the adenosine A1 receptor and the dopamine D3 receptor.
properties
IUPAC Name |
3-methyl-2,5-dihydropyrazolo[4,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-6-5(10-9-4)2-3-8-7(6)11/h2-3H,1H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUPWTRWTLBMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)








